LogP ≈ 1.72 vs. 0.26 – A 6.6‑Fold Increase in Octanol‑Water Partitioning Over 5‑(3‑Pyridyl)‑1H‑tetrazole
The calculated octanol‑water partition coefficient (LogP) of 4‑(5‑phenyl‑1H‑tetrazol‑1‑yl)pyridine is 1.7243, whereas the 5‑(3‑pyridyl)‑1H‑tetrazole regioisomer (CAS 3250‑74‑6) exhibits a LogP of only 0.2617 [1] . This represents a 6.6‑fold difference in predicted hydrophobicity, which directly impacts membrane permeability and organic‑phase extraction efficiency.
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.7243 |
| Comparator Or Baseline | 5‑(3‑Pyridyl)‑1H‑tetrazole (CAS 3250‑74‑6): LogP = 0.2617 |
| Quantified Difference | ΔLogP = 1.4626 (≈ 6.6‑fold higher partitioning) |
| Conditions | In silico calculation (cheminformatics method, comparable software employed for both entries) |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical programs, a LogP shift of > 1.4 units alters predicted membrane permeability and oral bioavailability scores, making the target compound unsuitable for simple swap‑outs with less lipophilic analogs.
- [1] yybyy.com. 4-(5-phenyl-tetrazol-1-yl)-pyridine – Physicochemical Properties. CAS 57761-77-0. http://www.yybyy.com (accessed 2026-05-06). View Source
